5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Overview
Description
5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.17066774 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Quantum Chemistry
Research involving compounds with similar structures, such as fluorophenyl benzoxazole derivatives, has been conducted to understand their vibrational spectroscopic properties and theoretical quantum chemistry calculations. These studies can offer insights into the electronic and structural properties of complex molecules, which are crucial for designing new materials with specific optical or electronic characteristics (P. Anto et al., 2008).
Synthesis and Photophysical Properties
Another research avenue involves the synthesis of compounds bearing (poly)fluorine-containing aniline residues and investigating their photophysical properties. Such studies are relevant for developing new fluorescent materials or dyes with potential applications in bioimaging or sensing technologies (D. Kopchuk et al., 2020).
Atmospheric Chemistry
The atmospheric reactions of aniline and nitrobenzene derivatives, including their interactions with radicals and ozone, have been explored. This research can contribute to understanding the environmental fate of industrial chemicals and their potential impact on air quality and human health (R. Atkinson et al., 1987).
Corrosion Inhibition
Piperidine derivatives on the corrosion of metals have also been studied, suggesting applications in materials science, particularly in developing new corrosion inhibitors that can protect metals and alloys in aggressive environments (S. Kaya et al., 2016).
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c24-19-5-1-4-18(13-19)23(30)28-11-9-27(10-12-28)20-6-7-22(29(31)32)21(14-20)26-16-17-3-2-8-25-15-17/h1-8,13-15,26H,9-12,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYJGFENBVAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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